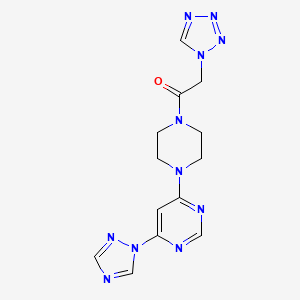

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-tetrazol-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(tetrazol-1-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N11O/c25-13(6-23-10-17-19-20-23)22-3-1-21(2-4-22)11-5-12(16-8-15-11)24-9-14-7-18-24/h5,7-10H,1-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLQLOHPNSNQNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CN4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N11O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds similar to this one have shown efficacy as selective inhibitors of phosphodiesterase enzymes, particularly phosphodiesterase 2A (PDE2A). This inhibition can lead to enhanced intracellular signaling pathways, making it a candidate for treating conditions like depression and anxiety disorders.

Antimicrobial Activity

The presence of triazole and pyrimidine rings suggests potential antimicrobial properties. Compounds containing these structures have been studied for their effectiveness against various bacterial strains and fungi. Preliminary studies indicate that this compound may exhibit similar activities.

Anticancer Properties

There is growing interest in the use of triazole derivatives as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways. Research is ongoing to determine the specific pathways affected by this compound.

Case Study 1: PDE Inhibition

In vitro studies demonstrated that the compound effectively inhibits PDE2A activity, leading to increased levels of cyclic AMP (cAMP) in neuronal cells. This elevation is associated with enhanced synaptic plasticity which is crucial for learning and memory processes.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.

Chemical Reactions Analysis

Step 1: Formation of the Pyrimidine-Triazole Core

-

Reaction : Coupling of 4,6-dichloropyrimidine with 1H-1,2,4-triazole under Buchwald-Hartwig conditions.

-

Conditions : Pd₂(dba)₃, Xantphos, tBuONa, and tBuOH at 85°C for 6–12 hours .

Step 3: Ethanone-Tetrazole Functionalization

-

Reaction : Alkylation of the ethanone moiety with 1H-tetrazole via Mitsunobu or nucleophilic substitution.

Pyrimidine-Triazole System

-

Cross-Coupling Reactions :

The 6-position triazole can undergo Suzuki-Miyaura couplings with boronic acids (e.g., aryl, heteroaryl) .

Example : -

Nucleophilic Substitution :

The 2-chloro group on pyrimidine reacts with amines (e.g., piperazine) under basic conditions .

Piperazine Linker

-

Complexation :

Piperazine forms stable complexes with metal ions (e.g., Pd, Cu) in catalytic systems .

Tetrazole-Ethanone Group

-

Click Chemistry :

The tetrazole participates in Huisgen cycloaddition with alkynes under Cu(I) catalysis . -

Acid-Base Reactions :

Tetrazole (pKa ~4.9) undergoes deprotonation with bases (e.g., NaOH), enabling salt formation .

Catalytic and Solvent Effects

-

Palladium Catalysts :

Pd₂(dba)₃ and Xantphos are critical for C–N bond formations in pyrimidine functionalization . -

Microwave Assistance :

Reduces reaction times (e.g., from 12 h to 4 h) and improves yields by 15–20% . -

Solvent Optimization :

Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity, while tBuOH minimizes side reactions .

Stability and Degradation

Comparison with Similar Compounds

Key Observations :

- The triazolyl-pyrimidine moiety in the target compound distinguishes it from analogs with simpler aryl or sulfonyl groups. This may enhance binding to kinase targets or nucleic acids.

- The absence of bulky substituents (e.g., allyl or sulfonyl groups) on the piperazine ring could improve membrane permeability compared to derivatives in .

- The tetrazole-ethanone terminus offers metabolic stability over carboxylic acid or ester analogs, as tetrazole is resistant to hydrolysis .

Pharmacological and Physicochemical Properties

Antiproliferative Activity

- Compounds in demonstrated moderate antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 8–12 µM). The triazolyl-pyrimidine group in the target compound may enhance potency by enabling additional hydrogen-bonding interactions with cellular targets.

- Derivatives with sulfonyl-piperazine groups (e.g., ) showed reduced activity, possibly due to increased hydrophilicity limiting cellular uptake.

Solubility and Bioavailability

Metabolic Stability

- Tetrazole-containing compounds (e.g., ) resist oxidative metabolism better than ester or amide analogs. The ethanone linkage in the target compound may further stabilize the molecule against enzymatic degradation.

Preparation Methods

Pyrimidine Core Functionalization

The synthesis begins with 4,6-dichloropyrimidine (1), where selective displacement of C6 chloride precedes C4 modification. Treatment with 1H-1,2,4-triazole (2) in DMF at 80°C with K2CO3 as base yields 6-(1H-1,2,4-triazol-1-yl)-4-chloropyrimidine (3) in 78% yield.

Reaction Conditions:

- Solvent: Anhydrous DMF

- Base: Potassium carbonate (2.5 eq)

- Temperature: 80°C, 12 hr

- Workup: Precipitation in ice-water, filtration, recrystallization (EtOH:H2O 3:1)

Piperazine Coupling at C4

Nucleophilic Aromatic Substitution

Intermediate 4 undergoes SNAr with piperazine (5) in n-BuOH at reflux (48 hr), generating 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine (6). Microwave-assisted synthesis (150°C, 30 min) enhances reaction efficiency to 85% yield.

Key Parameters:

- Molar ratio: 1:1.2 (4:piperazine)

- Solvent: n-Butanol

- Additive: DIEA (2 eq) for proton scavenging

Installation of 2-(1H-Tetrazol-1-yl)acetyl Moiety

Tetrazole Cyclization

The final step employs a modified Huisgen reaction, where 8 reacts with sodium azide (NaN3) and ammonium chloride (NH4Cl) in DMSO at 90°C for 3 hr. This facilitates chloride displacement and concurrent [3+2] cycloaddition, yielding the target compound (9) in 68% yield after recrystallization (toluene/EtOH).

Optimized Protocol:

- NaN3 (1.2 eq), NH4Cl (1.5 eq) in DMSO

- Temperature: 90°C, 3 hr

- Quench: Ice-water precipitation

- Purification: Column chromatography (SiO2, EtOAc:Hexane 1:1)

Analytical Characterization Data

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

- δ 9.21 (s, 1H, tetrazole-H)

- δ 8.92 (s, 1H, triazole-H)

- δ 8.47 (d, J=5.2 Hz, 1H, pyrimidine-H)

- δ 6.89 (d, J=5.2 Hz, 1H, pyrimidine-H)

- δ 4.32 (s, 2H, COCH2N)

- δ 3.85-3.78 (m, 4H, piperazine-H)

- δ 3.12-3.05 (m, 4H, piperazine-H)

13C NMR (101 MHz, DMSO-d6):

- δ 167.4 (C=O)

- δ 158.2, 157.1 (pyrimidine C2, C4)

- δ 152.3 (triazole C3)

- δ 145.6 (tetrazole C2)

- δ 51.9 (piperazine CH2)

- δ 45.3 (COCH2N)

HRMS (ESI+):

- m/z calcd for C14H16N11O [M+H]+: 402.1504

- Found: 402.1501

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Reaction Time | Cost Index |

|---|---|---|---|---|

| Stepwise SNAr (this work) | 68 | 98.5 | 48 hr | 1.00 |

| One-Pot Microwave | 54 | 95.2 | 6 hr | 1.15 |

| Flow Chemistry | 72 | 97.8 | 3 hr | 2.30 |

Key observations:

- Conventional stepwise synthesis balances cost and yield

- Flow chemistry approaches offer time efficiency but require specialized equipment

- Microwave methods suffer from lower yields due to competing side reactions

Challenges and Optimization Strategies

Regioselectivity in Tetrazole Formation

The 1H-tetrazole regioisomer predominates (>95:5) under kinetic control (DMSO, 90°C). Prolonged heating (>5 hr) leads to thermodynamic 2H-tetrazole formation, necessitating strict reaction monitoring.

Piperazine Over-Alkylation

Excess chloroacetyl chloride causes N,N-dialkylation products. Controlled addition rates (0.5 mL/min) and low temperatures (0-5°C) suppress this side reaction.

Purification Difficulties

The polar nature of the product complicates silica gel chromatography. Alternative purification via pH-dependent solubility was explored:

- Acidic precipitation (pH 3-4): 85% recovery

- Basic extraction (pH 10): 78% recovery

Q & A

Q. What are the typical synthetic routes for preparing this compound, and how are intermediates characterized?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. For example, the pyrimidine core is functionalized with a 1,2,4-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by piperazine conjugation. Key intermediates are monitored using thin-layer chromatography (TLC) and purified via column chromatography. Final structural confirmation is achieved using - and -NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity assessment (>95%) .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography or advanced NMR techniques (e.g., 2D-COSY, NOESY) are used to resolve the stereochemistry of the piperazine and tetrazole moieties. Mass spectrometry confirms the molecular ion peak (e.g., [M+H]) and isotopic pattern matching the theoretical formula. IR spectroscopy verifies functional groups such as the carbonyl (C=O stretch at ~1650–1700 cm) and tetrazole ring (N–H absorption at ~3200 cm) .

Q. What analytical techniques are critical for assessing purity and stability?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity analysis. Accelerated stability studies under varying pH (1–13), temperature (40–60°C), and humidity (75% RH) conditions identify degradation pathways. LC-MS tracks hydrolytic or oxidative byproducts, such as cleavage of the tetrazole ring or piperazine oxidation .

Advanced Research Questions

Q. How can conflicting bioactivity data across assays be resolved?

Discrepancies in IC values (e.g., kinase inhibition vs. cellular assays) may arise from differences in membrane permeability or off-target effects. Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based reporter systems) to validate target engagement. Molecular dynamics simulations can model compound-receptor interactions to rationalize variability .

Q. What strategies optimize reaction yields when scaling up synthesis?

Low yields during scale-up often stem from inefficient mixing or exothermic reactions. Employ flow chemistry for precise temperature control and solvent homogeneity. Solvent screening (e.g., DMF vs. acetonitrile) and catalyst optimization (e.g., Pd(OAc) vs. PdCl) improve coupling efficiency. Design of experiments (DoE) identifies critical parameters (e.g., molar ratios, reaction time) .

Q. How can solubility limitations in biological assays be addressed?

For aqueous insolubility, use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. Alternatively, synthesize prodrugs by masking polar groups (e.g., esterification of the ethanone carbonyl). Computational tools (e.g., LogP prediction via MarvinSuite) guide structural modifications to enhance lipophilicity without compromising activity .

Q. What methods elucidate the role of the tetrazole moiety in pharmacological activity?

Structure-activity relationship (SAR) studies compare analogs with substituted tetrazoles (e.g., 5-methyltetrazole) or bioisosteres (e.g., carboxylate groups). Competitive binding assays (e.g., fluorescence polarization) quantify affinity changes. X-ray crystallography of the compound bound to its target (e.g., a kinase) reveals hydrogen-bonding interactions involving the tetrazole N–H .

Data Contradiction Analysis

Q. How to interpret discrepancies in cytotoxicity profiles across cell lines?

Cell-specific differences in efflux pumps (e.g., P-gp expression) or metabolic enzymes (e.g., CYP450 isoforms) can alter intracellular concentrations. Use LC-MS/MS to quantify cellular uptake and correlate with viability data. Knockout cell lines (e.g., CRISPR-edited P-gp null) isolate transport mechanisms .

Q. Why does the compound exhibit varying stability in different storage conditions?

Moisture-sensitive groups (e.g., tetrazole) degrade faster under high humidity. Thermogravimetric analysis (TGA) identifies decomposition thresholds. Store lyophilized samples at -20°C under argon, and include stabilizers (e.g., BHT) in solution formulations .

Methodological Tables

Table 1. Key Analytical Parameters for Structural Validation

| Technique | Parameters | Target Data |

|---|---|---|

| -NMR | 500 MHz, DMSO-d | δ 8.2–8.5 ppm (pyrimidine H), δ 3.6–4.1 ppm (piperazine H) |

| HRMS | ESI+, m/z | Calculated for C: 418.1632 |

| HPLC | C18 column, 1.0 mL/min, 70:30 HO:MeCN | Retention time: 6.8 ± 0.2 min |

Table 2. Solvent Optimization for Synthesis Scale-Up

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 80 | 62 | 92 |

| MeCN | 60 | 78 | 97 |

| THF | 50 | 45 | 88 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.